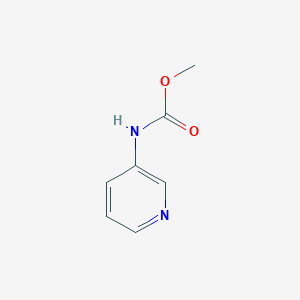
Methyl pyridin-3-ylcarbamate
Overview
Description
Methyl pyridin-3-ylcarbamate (MPYC) is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is a member of the carbamate family, which is known for its diverse range of applications. MPYC has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
1. Anticancer Activity
Methyl pyridin-3-ylcarbamate derivatives, such as ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928), demonstrate significant anticancer activity. These compounds cause the accumulation of cells at mitosis in both cultured and in vivo cancer cells, indicating potential as antimitotic agents (Wheeler et al., 1982).
2. Catalytic Methylation of Pyridines
The compound plays a role in the catalytic methylation of pyridines, a process crucial in organic chemistry and drug discovery. A study discusses a method that directly introduces a methyl group onto the aromatic ring of pyridines, exploiting the interface between aromatic and non-aromatic compounds (Grozavu et al., 2020).
3. Selective Receptor Antagonism
Methyl pyridin-3-ylcarbamate derivatives are explored for their selective antagonism of metabotropic glutamate receptors. One such compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, exhibits potent selective antagonism, indicating its relevance in the treatment of anxiety (Cosford et al., 2003).
4. Herbicidal Activity
Compounds such as aryl(4-substituted pyridin-3-yl)methyl carbamates demonstrate notable herbicidal activity. Their efficacy varies based on structural modifications, suggesting their potential in agricultural applications (Nakayama et al., 2012).
5. Synthesis Methods
Research also focuses on the synthesis methods of methyl pyridin-3-ylcarbamate derivatives. These methods are crucial for producing compounds with potential biological activity, like antimitotic agents (Temple, 1990).
6. Coordination Chemistry
Methyl pyridin-3-ylcarbamate derivatives are investigated for their coordination chemistry, specifically their binding and electronic characteristics when forming complexes with metals. This research is significant for understanding their potential in various chemical applications (Cook et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-4-8-5-6/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZCVSWNTPRACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283976 | |
| Record name | methyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyridin-3-ylcarbamate | |
CAS RN |
6269-24-5 | |
| Record name | 6269-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



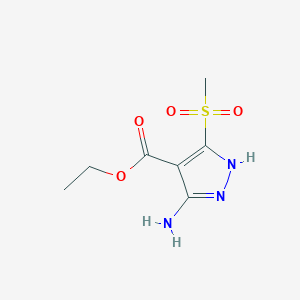
![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)
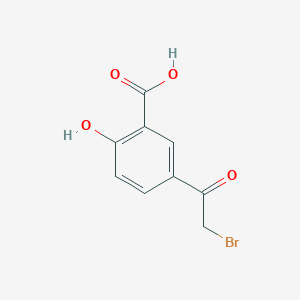
triazole-1,5-dione](/img/structure/B3054914.png)
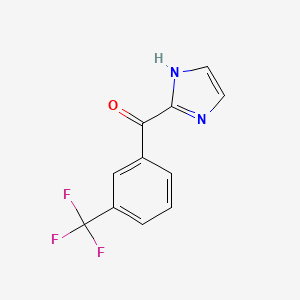


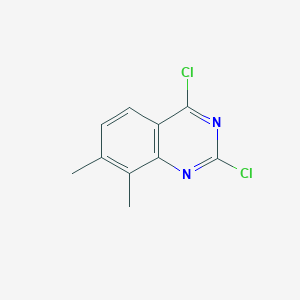

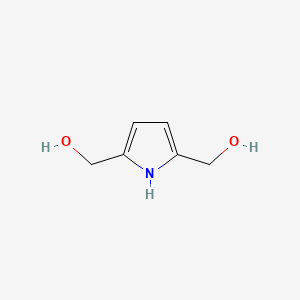
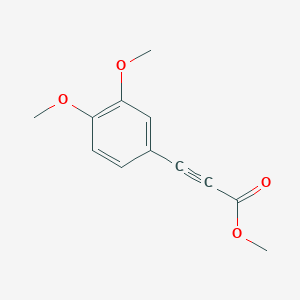
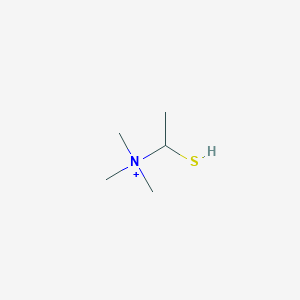
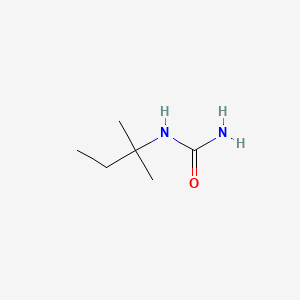
![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)